molecular formula C15H11NO2S2 B2580135 (E)-4-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-2-one CAS No. 463351-36-2

(E)-4-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-2-one

Cat. No.: B2580135
CAS No.: 463351-36-2
M. Wt: 301.38
InChI Key: RLGMEBXDBRCEQM-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-2-one is a useful research compound. Its molecular formula is C15H11NO2S2 and its molecular weight is 301.38. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

The thiazolidinone framework, notably with furan moiety, has been investigated for its potential in cancer treatment. The synthesized compounds in this domain have displayed moderate to strong antiproliferative activity, particularly in human leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety significantly enhances its anticancer properties, with some derivatives showing potent activity against cell lines tested (Chandrappa et al., 2009). Additionally, these compounds have demonstrated an ability to inhibit tumor growth and angiogenesis in vivo, making them potential candidates for anticancer therapy (Chandrappa et al., 2010).

HIV-1 Fusion Inhibition

Derivatives of thiazolidinone, specifically those containing the furan moiety, have been designed and tested as HIV-1 entry inhibitors. These compounds effectively blocked HIV-1 mediated cell-cell fusion and the formation of the gp41 six-helix bundle, showing promise as potential HIV-1 fusion inhibitors (Jiang et al., 2011).

Inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1)

A novel ASK1 inhibitor scaffold incorporating thiazolidinone with the furan moiety has been identified and synthesized. This compound and its derivatives have shown the ability to inhibit ASK1, a kinase associated with various human disorders. The inhibition of ASK1 by these compounds suggests potential pharmaceutical applications in treating diseases related to ASK1 overactivity (Volynets et al., 2013).

Antimicrobial Activity

Thiazolidinone derivatives, particularly those combined with pyridine and pyrazole heterocycles, have been developed and tested for their antimicrobial properties. These compounds have shown promising activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Desai et al., 2022).

Hypoglycemic Activity

Thiazolidinone compounds, when fused with other structural moieties like furan, have demonstrated hypoglycemic activity. The presence of electron-donating groups has been linked to significant activity in lowering blood glucose levels, indicating their potential as agents for managing diabetes (Kumar et al., 2021).

Properties

IUPAC Name

(5E)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S2/c1-9-2-4-10(5-3-9)12-7-6-11(18-12)8-13-14(19)16-15(17)20-13/h2-8H,1H3,(H,16,17,19)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGMEBXDBRCEQM-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=S)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=S)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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